Bromocresol Purple sodium salt

Beschreibung

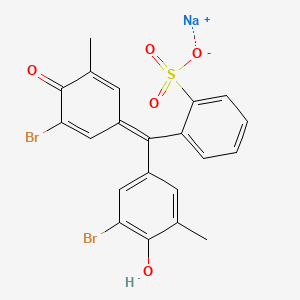

Bromocresol Purple sodium salt is a useful research compound. Its molecular formula is C21H15Br2NaO5S and its molecular weight is 562.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Acid-Base Reactions

As a sulfonphthalein dye, Bromocresol Purple sodium salt undergoes reversible protonation/deprotonation reactions in aqueous solutions:

Reaction Mechanism:

-

Acidic conditions (pH < 5.2):

(Yellow, λₘₐₓ = 375–381 nm) -

Neutral to basic conditions (pH 5.2–6.8):

(Violet, λₘₐₓ = 587–591 nm)

Key Properties:

| Parameter | Value | Source |

|---|---|---|

| Transition range | pH 5.2–6.8 | |

| Extinction coefficient (ε) | 47,000 L·mol⁻¹·cm⁻¹ at 589 nm | |

| pKa | 6.3 |

The sodium salt enhances water solubility (8% w/v) compared to the free acid form .

Complexation Reactions

This compound forms stoichiometric complexes with serum albumin, enabling quantitative diagnostics:

Albumin Binding:

-

Reaction:

(Purple shift) - Clinical utility: Quantifies albumin in urine/serum via spectrophotometry (λ = 600 nm) .

Performance Metrics:

| Parameter | Value | Source |

|---|---|---|

| Linear detection range | 0.5–5.0 g/dL | |

| Molar absorptivity | 1.2 × 10⁵ L·mol⁻¹·cm⁻¹ |

Oxidation-Reduction Reactions

The brominated phenolic structure confers sensitivity to strong oxidizers:

Oxidative Degradation:

- Reagents: H₂O₂, KMnO₄, or Cl₂ induce cleavage of the chromophoric conjugated system.

- Products: Bromide ions, sulfonate derivatives, and quinone intermediates .

Hazard Data:

| Condition | Observation | Source |

|---|---|---|

| 10% H₂O₂ (25°C, 1 hr) | 90% decolorization | |

| 0.1M KMnO₄ (pH 7) | Complete structural breakdown |

Photochemical Reactions

The dye exhibits moderate photostability with wavelength-dependent degradation:

Photodegradation Kinetics:

| Light Source | Degradation Rate (h⁻¹) | Half-life (h) | Source |

|---|---|---|---|

| UV-C (254 nm) | 0.15 | 4.6 | |

| Visible (589 nm) | 0.03 | 23.1 |

Mechanism involves π→π* electronic transitions disrupting the conjugated triarylmethane system .

Thermal Decomposition

Controlled heating studies reveal stability up to 255°C:

Thermogravimetric Analysis (TGA):

| Temperature Range (°C) | Mass Loss (%) | Process | Source |

|---|---|---|---|

| 25–255 | <2 | Dehydration | |

| 255–300 | 48 | Sulfonate group loss | |

| 300–500 | 50 | Carbon骨架分解 |

Solvent-Mediated Reactions

Solubility dictates reaction pathways:

| Solvent | Solubility (g/100 mL) | Observed Reactivity | Source |

|---|---|---|---|

| Water | 8.0 | pH-dependent color shifts | |

| Ethanol | 2.0 | Enhanced protein denaturation | |

| DMSO | 12.5 | Stabilizes radical intermediates |

This comprehensive profile establishes this compound as a multifunctional reagent with applications spanning titrations, clinical assays, and photochemical studies. Its reactivity is primarily governed by pH, redox potential, and solvent environment.

Eigenschaften

IUPAC Name |

sodium;2-[(E)-(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Br2O5S.Na/c1-11-7-13(9-16(22)20(11)24)19(14-8-12(2)21(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28;/h3-10,24H,1-2H3,(H,26,27,28);/q;+1/p-1/b19-14+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSJYIXUWNOWBD-UGAWPWHASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Br)C(=C2C=C(C(=O)C(=C2)Br)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O)Br)/C(=C\2/C=C(C(=O)C(=C2)Br)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Br2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown powder; [Sigma-Aldrich MSDS] | |

| Record name | Bromocresol Purple sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

94333-63-8, 62625-30-3 | |

| Record name | EINECS 305-043-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094333638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-[(3-bromo-4-hydroxy-5-methylphenyl)(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium α-(3-bromo-5-methyl-4-oxo-2,5-cyclohexadienylidene)-α-(3-bromo-5-methyl-4-hydroxyphenyl)toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.